Hexyl methacrylate
Overview
Description
Hexyl methacrylate is an organic compound with the molecular formula C10H18O2. It is an ester of methacrylic acid and hexanol. This compound is commonly used in the production of polymers and copolymers, which are utilized in various industrial applications such as coatings, adhesives, and sealants. This compound is known for its ability to impart flexibility and durability to the materials it is incorporated into.
Mechanism of Action
Target of Action
Hexyl methacrylate (HMA) is primarily used in the production of polymers . It is a monomer that can undergo polymerization to form poly(this compound), a type of polymer with potential applications in various fields .
Mode of Action
The mode of action of HMA is through a process known as radical polymerization . In this process, HMA molecules react with each other to form long chains or polymers. This reaction is initiated by free radicals, which are atoms, molecules, or ions with unpaired electrons . The free radicals react with the HMA, causing the double bond in the methacrylate group to break and form new bonds with other HMA molecules, creating a polymer chain .
Pharmacokinetics
It’s important to note that hma is a volatile organic compound with a boiling point of 203°c and a density of 0863 g/mL at 25°C .
Result of Action
The primary result of HMA’s action is the formation of poly(this compound). This polymer has potential applications in various fields, such as the production of coatings, adhesives, and sealants . The properties of the resulting polymer can be influenced by the conditions under which the polymerization process occurs .
Action Environment
The action of HMA and its effectiveness in forming polymers can be influenced by various environmental factors. For instance, temperature and pressure can affect the rate and extent of the polymerization process . Additionally, the presence of impurities or inhibitors can also impact the polymerization of HMA .
Biochemical Analysis
Biochemical Properties
It is known that it can participate in polymerization reactions, forming long chains or networks
Cellular Effects
It has been observed that cells respond positively to the degree of methacrylation, showing attachment, growth, and proliferation
Temporal Effects in Laboratory Settings
It has been used in the preparation of monolithic semi-micro columns for reversed-phase and/or precipitation–redissolution liquid chromatography
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl methacrylate can be synthesized through the esterification of methacrylic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, this compound is produced using a similar esterification process but on a larger scale. The reaction mixture is heated in a reactor equipped with a distillation column to remove water. The crude product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Hexyl methacrylate undergoes various chemical reactions, including polymerization, copolymerization, and hydrolysis.
Polymerization: this compound can undergo free radical polymerization to form poly(this compound). This reaction is typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Copolymerization: this compound can be copolymerized with other monomers such as methyl methacrylate, butyl acrylate, and styrene to produce copolymers with tailored properties.
Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield methacrylic acid and hexanol.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically carried out at elevated temperatures.
Copolymerization: Various monomers such as methyl methacrylate, butyl acrylate, and styrene, with similar initiators and conditions as polymerization.
Hydrolysis: Acidic or basic conditions, with water as the reactant.
Major Products Formed:
Polymerization: Poly(this compound)
Copolymerization: Copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and hexanol
Scientific Research Applications
Hexyl methacrylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a monomer in the synthesis of polymers and copolymers. These materials are studied for their mechanical properties, thermal stability, and chemical resistance.
Biology: In biological research, this compound-based polymers are used to create biocompatible materials for drug delivery systems and tissue engineering scaffolds.
Medicine: this compound is used in the development of medical devices and implants due to its biocompatibility and flexibility.
Industry: this compound is widely used in the production of coatings, adhesives, and sealants. It imparts flexibility, durability, and chemical resistance to these materials.
Comparison with Similar Compounds
- Methyl methacrylate
- Butyl methacrylate
- Ethyl methacrylate
Properties
IUPAC Name |
hexyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h2,4-8H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCPIMCVTKXXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Record name | N-HEXYL METHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25087-17-6 | |
Record name | Poly(hexyl methacrylate) | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4025406 | |
Record name | n-Hexyl methacrylate | |
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Molecular Weight |
170.25 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
N-hexyl methacrylate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | N-HEXYL METHACRYLATE | |
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Record name | n-Hexyl methacrylate | |
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Boiling Point |
153 to 185 °F at 8 mmHg (NTP, 1992), 162 °C, BP: 67-85 °C at 8 mm Hg, BP: 86 °C at 17 mm Hg | |
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Flash Point |
180 °F (NTP, 1992), 180 °F (82 °C) (open cup) | |
Record name | N-HEXYL METHACRYLATE | |
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Record name | n-Hexyl methacrylate | |
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Solubility |
Slightly soluble (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, ethanol | |
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Density |
0.88 (NTP, 1992) - Less dense than water; will float, 0.880 at 25 °C | |
Record name | N-HEXYL METHACRYLATE | |
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Vapor Density |
5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1) | |
Record name | N-HEXYL METHACRYLATE | |
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Color/Form |
Liquid | |
CAS No. |
142-09-6 | |
Record name | N-HEXYL METHACRYLATE | |
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Record name | Hexyl methacrylate | |
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Record name | HEXYL METHACRYLATE | |
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Record name | Hexyl methacrylate | |
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